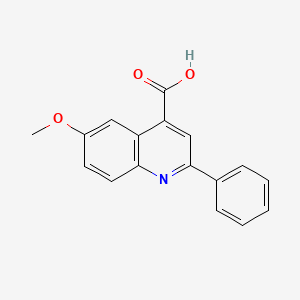

6-Methoxy-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQMKQXMOAQMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285182 | |

| Record name | 6-METHOXYCINCHOPHEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-58-7 | |

| Record name | NSC40829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHOXYCINCHOPHEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Doebner Reaction-Based Synthesis

The most commonly reported method for preparing 6-methoxy-2-phenylquinoline-4-carboxylic acid involves the Doebner reaction. This approach utilizes the condensation of an appropriate benzaldehyde, pyruvic acid, and an aniline derivative under reflux conditions in ethanol.

-

- A solution of benzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in ethanol is heated for approximately 30 minutes.

- Then, p-anisidine (4-methoxyaniline) (9.45 mmol) is added.

- The mixture is refluxed overnight.

- Upon cooling, the precipitated product is filtered, washed with ethanol and hexane, and recrystallized from ethanol to yield the target compound.

-

- The reaction proceeds via the formation of an intermediate Schiff base followed by cyclization and oxidation steps.

- This method yields the quinoline-4-carboxylic acid with high purity and good yield.

- The use of p-anisidine introduces the 6-methoxy substituent on the quinoline ring.

This method is well-documented in literature and provides a straightforward route to this compound.

Pfitzinger Reaction

An alternative method involves the Pfitzinger reaction, which condenses isatin derivatives with α-methyl ketones (such as acetophenone derivatives) under basic conditions in aqueous ethanol.

-

- Isatin (or substituted isatin) is reacted with substituted acetophenones in the presence of potassium hydroxide (KOH) in ethanol or aqueous ethanol.

- The reaction mixture is refluxed for several hours (typically 12–24 hours).

- The product is isolated by filtration and purified by recrystallization.

-

- This method allows for the synthesis of quinoline-4-carboxylic acid derivatives with various substitutions.

- It is efficient and can be adapted for microwave-assisted synthesis to reduce reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of quinoline-4-carboxylic acids, including 6-methoxy derivatives.

-

- A mixture of substituted aniline, benzaldehyde, and pyruvic acid in ethanol is subjected to microwave irradiation for 1–2 minutes.

- This rapid heating promotes faster condensation and cyclization.

- The product is isolated by filtration and purified.

-

- Significantly reduces reaction time from hours to minutes.

- Often improves yields and purity.

- Environmentally friendly due to reduced energy consumption.

Catalytic and Solvent-Free Methods

Recent advances include the use of heterogeneous catalysts and solvent-free conditions to enhance reaction efficiency and sustainability.

-

- The use of Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride as a catalyst under solvent-free conditions at 80 °C.

- The catalyst is magnetically recoverable and reusable.

- Reaction progress is monitored by thin-layer chromatography.

- After completion, the product is purified by recrystallization from ethanol.

-

- High yields.

- Catalyst recyclability.

- Reduction of solvent waste.

This approach aligns with green chemistry principles and has been successfully applied to 2-aryl-quinoline-4-carboxylic acid derivatives, which include 6-methoxy substituted analogs.

- The Doebner reaction remains a cornerstone for synthesizing this compound due to its straightforwardness and reproducibility.

- Microwave-assisted synthesis offers a significant reduction in reaction time without compromising yield or purity.

- Catalytic solvent-free methods represent a modern trend towards sustainable synthesis, with magnetic catalysts enabling easy recovery and reuse.

- The Pfitzinger reaction provides an alternative route, especially useful when starting from isatin derivatives, allowing structural diversification.

- Yields generally range from moderate to high (60–90%) depending on reaction conditions and purification methods.

- Recrystallization from ethanol is commonly used to purify the final product.

- Reaction monitoring is typically carried out by thin-layer chromatography (TLC).

- The choice of method depends on available starting materials, desired scale, and environmental considerations.

The preparation of this compound is well-established through multiple synthetic routes, primarily the Doebner reaction and Pfitzinger reaction, with modern improvements including microwave irradiation and catalytic solvent-free processes. These methods provide efficient, high-yielding, and scalable approaches suitable for research and industrial applications. Advances in green chemistry and catalyst reuse further enhance the sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-methoxy-2-phenylquinoline-4-carboxylic acid is in cancer research. This compound has been shown to possess various anticancer properties, primarily through the inhibition of histone deacetylases (HDACs).

Cancer Cell Lines Affected

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including:

- Leukemia : K562, U266, U937

- Breast Cancer : MCF-7, MDA-MB-231, MDA-MB-468

- Lung Carcinoma : A549

- Ovarian Cancer : A2780

- Hepatocellular Carcinoma : HepG2 .

Case Study Insights

In a study evaluating the effects of related compounds on K562 cells, it was found that treatment with specific analogs resulted in significant G2/M phase cell cycle arrest and increased apoptosis rates. For example, a derivative known as D28 exhibited a dose-dependent increase in apoptotic cells from 1.14% in control to 27.92% at higher concentrations .

Antibacterial Properties

Beyond its anticancer applications, this compound has also been evaluated for its antibacterial activity.

Evaluation Methodology

The antibacterial efficacy was assessed using the agar diffusion method against various strains such as:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA) .

Findings

The results indicated that structural modifications of the quinoline derivatives enhanced their antibacterial activity significantly compared to standard antibiotics like ampicillin and gentamicin .

P-Glycoprotein Inhibition

Another notable application is the potential role of this compound as a P-glycoprotein inhibitor.

Significance of P-Glycoprotein

P-glycoprotein is an efflux pump that contributes to multidrug resistance in cancer therapy by expelling drugs from cells. Inhibiting this protein can enhance drug accumulation within cancer cells, making therapies more effective .

Research Insights

Studies have shown that certain derivatives of this compound can inhibit P-glycoprotein activity in multidrug-resistant cancer cell lines. This characteristic is crucial for overcoming resistance mechanisms and improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways :

Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and DNA replication.

Pathways: It can induce cell cycle arrest, disrupt cell migration, and modulate signaling pathways, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b)

- Synthesis : Similar Doebner reaction but using 4-fluorobenzaldehyde. Yield: 13%, lower than the parent compound due to electronic effects of fluorine .

- Properties : Melting point 226–228°C; IR absorption at 1697 cm⁻¹. The electron-withdrawing fluorine enhances dipole interactions but reduces yield .

- Biological Relevance : Fluorine may improve metabolic stability and binding affinity to P-gp compared to the phenyl analog .

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid

- Structure : Replaces methoxy with methyl (position 6) and phenyl with isopropoxyphenyl (position 2).

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Substituent Variations at Position 6

6-Methoxy-2-methylquinoline-4-carboxylic acid

- Synthesis : Uses methyl-substituted starting materials.

- Properties : Molecular weight 217.22 g/mol; simpler structure with reduced steric hindrance. Predicted boiling point 382°C, higher than the parent compound due to decreased polarity .

- Applications : Used in neurokinin-3 receptor antagonist research, highlighting substituent-dependent target specificity .

6-Fluoro-2-(4-methylphenyl)quinoline-4-carboxylic acid

Carboxylic Acid Derivatives

Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a)

- Synthesis : Esterification of the parent acid with methyl iodide. Yield: 25% after 5-hour reflux .

- Properties : Lower melting point (118–120°C) due to loss of hydrogen bonding. Enhanced lipophilicity improves cell membrane penetration, critical for in vivo P-gp inhibition .

Ethyl 6-methoxy-2-phenylquinoline-4-carboxylate

Comparative Data Table

Biological Activity

6-Methoxy-2-phenylquinoline-4-carboxylic acid (6-MPQCA) is a compound belonging to the quinoline family, characterized by its unique chemical structure which includes a methoxy group at the sixth position and a carboxylic acid group at the fourth position. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula: C17H13NO3

- Molecular Weight: 279.29 g/mol

- CAS Number: 32795-58-7

Biological Activities

Research indicates that 6-MPQCA exhibits several notable biological activities, including:

-

Antimicrobial Properties:

- Studies have shown that 6-MPQCA possesses significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound's efficacy was evaluated using the agar diffusion method, comparing its activity to known antibiotics like ampicillin and gentamicin .

-

Anticonvulsant Activity:

- Preliminary investigations suggest that 6-MPQCA may have anticonvulsant properties, indicating potential therapeutic applications in treating seizure disorders. However, further research is needed to elucidate its mechanism of action and efficacy.

-

Cytotoxic Effects:

- In vitro studies have demonstrated that 6-MPQCA exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated against multidrug-resistant gastric carcinoma cells (P-gp-positive) and drug-sensitive gastric carcinoma cells, showing promising results in inhibiting cell proliferation .

- P-glycoprotein Inhibition:

The biological activity of 6-MPQCA is attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes and receptors involved in various biological pathways, leading to inhibition or activation of these pathways. The presence of functional groups such as the methoxy and carboxylic acid moieties enhances its solubility and interaction with biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-MPQCA, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2-phenylquinoline-4-carboxylic acid | Methyl group instead of methoxy | May exhibit different biological activities |

| 2-Aminoquinoline | Lacks carboxylic acid functionality | Known for distinct pharmacological effects |

| 4-Hydroxyquinoline | Hydroxyl group instead of methoxy | Exhibits strong antibacterial properties |

Case Studies and Research Findings

- Antimicrobial Evaluation:

- Cytotoxicity Against Cancer Cells:

- Drug Development Potential:

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 6-Methoxy-2-phenylquinoline-4-carboxylic acid, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via acylation of precursor anilides (e.g., using methyl malonyl chloride and triethylamine) followed by base-catalyzed heterocyclization to form the quinoline core . Optimizing reaction time, temperature, and solvent polarity (e.g., DMF or THF) improves yield. Continuous flow reactors enhance scalability and purity in multi-step syntheses .

- Key Variables : Excess methyl malonyl chloride (1.2–1.5 eq.) and triethylamine (2.0 eq.) at 80–100°C for 4–6 hours yield intermediates with >85% purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, phenyl at C2) via characteristic shifts (δ 3.9–4.1 ppm for OCH₃) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated for related 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light, moisture, or oxidizing agents (e.g., KMnO₄), which may degrade the carboxylic acid group to aldehydes .

- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of this compound derivatives?

- Approach :

- Molecular Docking : Screen against target proteins (e.g., topoisomerases, kinases) using software like AutoDock Vina. Substituent modifications (e.g., trifluoromethyl at C4) enhance binding affinity, as seen in analogs .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Electron-withdrawing groups at C6 improve activity against Gram-positive bacteria .

Q. How can contradictory reports on the biological activity of quinoline-4-carboxylic acid derivatives be resolved?

- Analysis Framework :

- Assay Standardization : Compare MIC values across studies using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via in vitro hepatic microsome assays. For example, 6-methoxy groups resist demethylation, enhancing stability in pharmacokinetic studies .

Q. What strategies optimize the regioselective functionalization of this compound?

- Synthetic Tactics :

- Electrophilic Aromatic Substitution : Use HNO₃/H₂SO₄ to nitrate the phenyl group at C2, favoring para-substitution due to steric hindrance from the quinoline core .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C4 using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) .

Q. How do solvent and pH conditions influence the compound’s solubility and reactivity in biological assays?

- Experimental Design :

- Solubility Screen : Test DMSO, PBS, and Tween-80 solutions (pH 4–9) via nephelometry. Carboxylic acid deprotonation (pKa ~4.5) increases aqueous solubility at pH >6 .

- Reactivity : Avoid basic conditions (pH >10), which may hydrolyze the methoxy group to hydroxyl, altering bioactivity .

Key Data Contradictions and Resolutions

- Anticancer vs. Antimicrobial Activity : While some studies report anticancer activity (e.g., against MCF-7 cells), others emphasize antibacterial effects. This discrepancy may arise from assay-specific cytotoxicity thresholds or metabolite generation in cell lines .

- Synthetic Yield Variability : Yields from heterocyclization range from 60–90% depending on base strength (e.g., NaH vs. KOtBu). Kinetic studies recommend KOtBu in THF for faster ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.